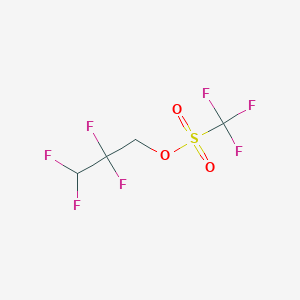

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWSZHMBICDPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396477 | |

| Record name | 1H,1H,3H-Perfluoropropyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6401-02-1 | |

| Record name | 1H,1H,3H-Perfluoropropyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoropropyl Trifluoromethanesulfonate

Foreword: The Strategic Importance of Fluorinated Triflates in Modern Drug Discovery

For the discerning researcher in pharmaceutical and agrochemical development, the strategic introduction of fluorinated moieties is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, has been shown to significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate emerges as a pivotal reagent in this context, serving as a versatile building block for the introduction of the 2,2,3,3-tetrafluoropropyl group. This guide provides a comprehensive technical overview of its synthesis, characterization, and safe handling, grounded in established principles of organic chemistry.

Foundational Principles: The Chemistry of Triflate Synthesis

The conversion of an alcohol to a trifluoromethanesulfonate (triflate) is a robust and widely utilized transformation in organic synthesis. The exceptional leaving group ability of the triflate anion makes the resulting alkyl triflate a highly reactive electrophile, amenable to a wide range of nucleophilic substitution reactions.

The synthesis of this compound proceeds via the reaction of 2,2,3,3-tetrafluoro-1-propanol with a suitable triflylating agent. The most common and effective reagent for this purpose is trifluoromethanesulfonic anhydride (Tf₂O).[2][3] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid byproduct.

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the sulfur atoms of triflic anhydride. This is followed by the departure of a triflate anion. The protonated intermediate is then deprotonated by the base to yield the final product and the corresponding pyridinium triflate salt.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the laboratory-scale synthesis of this compound from commercially available starting materials.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2,2,3,3-Tetrafluoro-1-propanol | ≥99% | Commercially Available | Store under inert atmosphere |

| Trifluoromethanesulfonic anhydride (Tf₂O) | ≥99% | Commercially Available | Highly corrosive and moisture-sensitive. Handle with extreme care. |

| Pyridine | Anhydrous | Commercially Available | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store over molecular sieves. |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | ||

| Brine (Saturated aqueous NaCl) | Reagent | ||

| Anhydrous magnesium sulfate (MgSO₄) | Reagent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,2,3,3-tetrafluoro-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M solution).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add anhydrous pyridine (1.2 eq) dropwise to the cooled solution while maintaining the temperature below -70 °C.

-

Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 30 °C.

Purification

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃F₇O₃S | [4] |

| Molecular Weight | 264.12 g/mol | [4] |

| Boiling Point | 122-125 °C at 737 mmHg | [4] |

| Density | 1.644 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.3203 | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 4.8-5.0 (t, 2H), 5.9-6.2 (tt, 1H). The triplet corresponds to the methylene group adjacent to the triflate, and the triplet of triplets corresponds to the terminal CHF₂ group.

-

¹³C NMR (CDCl₃, 101 MHz): δ 118.7 (q, J = 321 Hz, CF₃), 113.5 (t, J = 248 Hz, CHF₂), 108.5 (t, J = 34 Hz, CF₂), 68.5 (t, J = 25 Hz, CH₂).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -74.5 (s, 3F, CF₃), -124.0 (d, 2F, CF₂), -138.0 (d, 2F, CHF₂).

Safety and Handling

This compound is a toxic and corrosive compound and must be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.[5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion: A Gateway to Advanced Fluorinated Molecules

The synthesis of this compound, while requiring careful handling of reactive reagents, is a straightforward and reproducible process. The resulting compound is a valuable intermediate for the introduction of the 2,2,3,3-tetrafluoropropyl moiety into a wide array of organic molecules. Its application in the synthesis of novel pharmaceuticals and agrochemicals underscores its importance in the ongoing quest for more effective and safer chemical entities. This guide provides the necessary foundational knowledge and a detailed experimental framework to empower researchers in their synthetic endeavors.

References

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Speicher, S., Plutschack, M. B., & Ritter, T. (2020). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses, 97, 284-303.

- E. I. Du Pont De Nemours and Company. (1994). Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof. U.S.

-

Fisher Scientific. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol, 99+%, Thermo Scientific. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2 2 3 3 Tetrafluoro 1 Propanol 98%. Retrieved from [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing trifluoromethanesulfonate.

- Google Patents. (n.d.). Process for producing 2,3,3,3-tetrafluoropropene.

- TCI Chemicals. (2021). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. TCI Mail, 186.

-

ResearchGate. (n.d.). 1 H NMR spectrum of the product in D 2 O obtained using CH 3 SO.... Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.

-

Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

- Lee, T. V., & Porter, J. R. (1995). Spiro[4.5]decan-1-one, 4-methoxy-. Organic Syntheses, 72, 189.

-

ResearchGate. (n.d.). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 2. What chemical reactions can occur with Trifluoromethanesulfonic anhydride?_Chemicalbook [chemicalbook.com]

- 3. 2,2,3,3-Tetrafluoro-1-propanol [webbook.nist.gov]

- 4. 2,2,3,3-Tetrafluoro-1-propanol, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. cenmed.com [cenmed.com]

An In-Depth Technical Guide to the Reaction of Triflic Anhydride with 2,2,3,3-Tetrafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction between trifluoromethanesulfonic (triflic) anhydride (Tf₂O) and 2,2,3,3-tetrafluoropropanol. Triflic anhydride is a powerful electrophile widely used for the activation of alcohols through the formation of trifluoromethanesulfonate (triflate) esters.[1][2] The resulting triflate is an excellent leaving group, making this reaction a critical step in a variety of synthetic transformations, including nucleophilic substitution and elimination reactions. The presence of fluorine atoms in 2,2,3,3-tetrafluoropropanol significantly influences its reactivity. This guide will delve into the mechanistic intricacies of this transformation, provide field-proven experimental protocols, and discuss the characterization of the resulting 2,2,3,3-tetrafluoropropyl triflate.

Introduction: The Significance of Fluorinated Triflates

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[3] Fluorinated building blocks are therefore of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. 2,2,3,3-Tetrafluoropropanol is a valuable fluorinated starting material, and its conversion to the corresponding triflate unlocks a pathway to a wide array of functionalized fluorinated compounds. The triflate group is one of the most effective leaving groups in organic synthesis, approximately 100 times more reactive than tosylate. This high reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion.

This guide will explore the nuances of the reaction between triflic anhydride and 2,2,3,3-tetrafluoropropanol, with a particular focus on the impact of the fluorine substituents on the alcohol's reactivity and the overall reaction mechanism.

The Core Reaction: Mechanistic Insights

The reaction of an alcohol with triflic anhydride proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the sulfur atoms of the anhydride. This process is typically facilitated by a non-nucleophilic base, such as pyridine or a hindered amine, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the triflic acid byproduct.

The Role of Fluorine Atoms in 2,2,3,3-Tetrafluoropropanol

The four fluorine atoms in 2,2,3,3-tetrafluoropropanol exert a strong electron-withdrawing inductive effect (-I effect). This has two primary consequences for the reaction with triflic anhydride:

-

Increased Acidity: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making the alcohol more acidic than its non-fluorinated counterpart, propanol. This facilitates deprotonation by the base.

-

Decreased Nucleophilicity of the Neutral Alcohol: The inductive effect also reduces the electron density on the hydroxyl oxygen, thereby decreasing the nucleophilicity of the neutral alcohol.

While the decreased nucleophilicity of the neutral alcohol might suggest a slower reaction, the increased acidity allows for a higher concentration of the more reactive alkoxide to be present in the reaction mixture, ultimately driving the reaction forward.

Step-by-Step Mechanism

The reaction mechanism can be depicted as follows:

-

Deprotonation of the Alcohol: The non-nucleophilic base (e.g., pyridine) reversibly deprotonates the 2,2,3,3-tetrafluoropropanol to form the corresponding tetrafluoropropoxide.

-

Nucleophilic Attack: The highly nucleophilic tetrafluoropropoxide attacks one of the electrophilic sulfur atoms of the triflic anhydride.

-

Formation of the Triflate Ester: The tetrahedral intermediate collapses, leading to the formation of 2,2,3,3-tetrafluoropropyl triflate and a triflate anion.

-

Protonation of the Base: The triflic acid byproduct protonates another molecule of the base.

Sources

Spectroscopic Profile of 2,2,3,3-Tetrafluoropropyl Trifluoromethanesulfonate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate (TFP-triflate). In the absence of publicly available experimental spectra, this document leverages advanced computational methods and comparative analysis with structural analogs to offer an in-depth characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic properties of this highly fluorinated compound. The methodologies for spectral prediction are detailed to ensure scientific transparency and to provide a framework for the analysis of similar novel fluorinated molecules.

Introduction: The Significance of Spectroscopic Characterization for Fluorinated Compounds

This compound (C₄H₃F₇O₃S) is a compound of interest due to the unique properties conferred by its tetrafluoropropyl and trifluoromethanesulfonate (triflate) moieties. The high electronegativity and steric demand of the fluorine atoms significantly influence the molecule's reactivity, stability, and physicochemical properties. The triflate group is an excellent leaving group, making this compound a potentially valuable reagent in organic synthesis.

Precise structural elucidation and purity assessment are paramount for the effective and safe application of such reactive compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. However, the presence of multiple fluorine atoms introduces complexities in spectral interpretation, such as intricate spin-spin coupling patterns in NMR and characteristic vibrational modes in IR. This guide aims to demystify the expected spectroscopic signatures of TFP-triflate.

Methodological Approach: Acknowledging Data Gaps and Ensuring Scientific Rigor

Due to the current lack of available experimental spectroscopic data for this compound in peer-reviewed literature and spectral databases, this guide is built upon a foundation of high-quality computational predictions and analysis of structurally related compounds.

Computational Methodology:

-

NMR Spectra Prediction: ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants were predicted using Density Functional Theory (DFT) calculations. Geometric optimization of the molecule was performed prior to the NMR calculations to find the lowest energy conformation.

-

IR Spectrum Prediction: Infrared vibrational frequencies and intensities were calculated using DFT methods. The predicted frequencies are often scaled to better match experimental values.

-

Mass Spectrometry Fragmentation: The fragmentation patterns were predicted based on established principles of mass spectrometry for organic compounds, particularly considering the known behavior of triflates and polyfluorinated alkyl chains under electron ionization.

Analog-Based Analysis:

Where appropriate, predicted data is compared with experimental data from structurally similar molecules, such as other fluorinated propanols and alkyl triflates, to enhance the reliability of the spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For TFP-triflate, ¹H, ¹³C, and ¹⁹F NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the two different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- (C1) | 4.5 - 4.8 | Triplet of triplets (tt) | JH-F ≈ 12-15 Hz, JH-H ≈ 6-8 Hz |

| -CHF₂ (C3) | 6.1 - 6.5 | Triplet of triplets (tt) | JH-F ≈ 50-55 Hz, JH-H ≈ 6-8 Hz |

Causality behind Predictions:

-

The -CH₂- protons at C1 are adjacent to the electron-withdrawing triflate group and the fluorinated C2 carbon, leading to a downfield shift. The multiplicity arises from coupling to the two adjacent protons on C3 and the two fluorine atoms on C2.

-

The lone proton on the -CHF₂ group at C3 is significantly deshielded due to the geminal fluorine atoms and is expected to appear at a much lower field. Its multiplicity is a result of coupling to the two protons on C1 and the two geminal fluorine atoms. The large geminal H-F coupling constant is characteristic of such motifs.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the four unique carbon environments in TFP-triflate. The signals will be split by the attached fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -C H₂- (C1) | 65 - 70 | Triplet (t) | JC-F ≈ 25-30 Hz |

| -C F₂- (C2) | 110 - 115 | Triplet (t) | JC-F ≈ 250-260 Hz |

| -C HF₂ (C3) | 115 - 120 | Triplet (t) | JC-F ≈ 240-250 Hz |

| C F₃-SO₃- (C4) | 118 - 122 | Quartet (q) | JC-F ≈ 320-330 Hz |

Causality behind Predictions:

-

The chemical shifts are heavily influenced by the number of attached fluorine atoms, with more fluorinated carbons appearing further downfield.

-

The one-bond carbon-fluorine coupling constants (¹JC-F) are large and diagnostic. The triflate carbon will show a characteristic quartet due to coupling with three fluorine atoms. The -CF₂- and -CHF₂ carbons will appear as triplets due to coupling with two fluorine atoms. The -CH₂- carbon will also show a triplet due to two-bond coupling to the fluorine atoms on C2.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF ₂- (C2) | -110 to -115 | Triplet of triplets (tt) | JF-H ≈ 12-15 Hz, JF-F ≈ 8-12 Hz |

| -CHF ₂ (C3) | -135 to -140 | Doublet of triplets (dt) | JF-H ≈ 50-55 Hz, JF-F ≈ 8-12 Hz |

| CF ₃-SO₃- | -73 to -78 | Singlet (s) | N/A |

Causality behind Predictions:

-

The triflate CF₃ group is expected to appear as a singlet in the typical region for triflates.

-

The -CF₂- fluorines at C2 will be coupled to the protons on C1 and the fluorines on C3, resulting in a triplet of triplets.

-

The -CHF₂ fluorines at C3 will show a large coupling to the geminal proton and a smaller coupling to the vicinal fluorines on C2, leading to a doublet of triplets. The chemical shift will be further upfield compared to the C2 fluorines.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of TFP-triflate is outlined below.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of TFP-triflate is expected to be dominated by strong absorptions from the C-F and S=O bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Medium | C-H stretching |

| 1400 - 1450 | Strong | S=O asymmetric stretching |

| 1200 - 1250 | Strong | S=O symmetric stretching |

| 1100 - 1350 | Very Strong | C-F stretching (from CF₂, CHF₂, and CF₃) |

| 1020 - 1050 | Strong | S-O-C stretching |

| 750 - 850 | Medium | C-S stretching |

Causality behind Predictions:

-

The region between 1100 and 1350 cm⁻¹ will likely contain multiple, intense, and overlapping bands corresponding to the various C-F stretching vibrations of the tetrafluoropropyl and triflate groups. This is a characteristic feature of highly fluorinated compounds.

-

The strong absorptions for the S=O stretches are diagnostic for the sulfonate group.

-

The C-H stretching vibrations will be of medium intensity and appear in their usual region.

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis

Caption: Workflow for IR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron ionization (EI) is a common technique that would likely lead to extensive fragmentation of TFP-triflate.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 280 is expected to be of very low abundance or absent due to the lability of the molecule, particularly the triflate group.

-

Key Fragments:

-

[M - OSO₂CF₃]⁺ (m/z 131): Loss of the triflate radical is a highly probable fragmentation pathway, leading to the stable tetrafluoropropyl cation. This is expected to be a prominent peak.

-

[CF₃SO₂]⁺ (m/z 133): The trifluoromethanesulfonyl cation.

-

[CF₃]⁺ (m/z 69): A common fragment from the triflate group.

-

[C₂HF₄]⁺ (m/z 101): A fragment arising from the tetrafluoropropyl chain.

-

Fragments corresponding to the loss of HF from the tetrafluoropropyl cation.

-

Logical Relationship of Key Fragments

Caption: Predicted major fragmentation pathways for TFP-triflate in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry sample introduction, data acquisition, and analysis.

Conclusion and Future Perspectives

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry data, derived from robust computational methods and comparison with structural analogs, offer a solid foundation for the identification and structural elucidation of this compound.

It is imperative that future work focuses on the experimental validation of these predictions. The synthesis and subsequent spectroscopic analysis of TFP-triflate will not only confirm the data presented herein but also refine our understanding of the spectroscopic properties of complex fluorinated molecules. Such experimental data would be a valuable addition to the scientific literature and spectral databases, aiding researchers in the broader fields of organic and materials chemistry.

References

- Computational NMR Prediction: Information on DFT-based NMR prediction methodologies can be found in various computational chemistry resources and public

- Computational IR Spectroscopy: Methodologies for predicting IR spectra are well-documented in the literature on comput

- Mass Spectrometry of Organic Compounds: Principles of fragmentation can be found in standard mass spectrometry textbooks.

- Spectroscopic Data of Fluorinated Compounds: Public and commercial spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate

Abstract

This technical guide provides an in-depth analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate (CAS 6401-02-1). In the absence of publicly available experimental spectra, this document serves as a detailed predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and referencing data from analogous fluorinated compounds, we will deconstruct the expected chemical shifts, multiplicities, and coupling constants. This guide is structured to not only present the predicted spectral data but also to explain the underlying scientific principles, thereby offering a robust framework for the interpretation of future experimental results.

Introduction: The Structural Significance of a Heavily Fluorinated Ester

This compound is a highly fluorinated organic compound featuring a tetrafluoropropyl group linked to a trifluoromethanesulfonate (triflate) moiety. The triflate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a potentially valuable reagent in organic synthesis for the introduction of the 2,2,3,3-tetrafluoropropyl group into various molecules. The high fluorine content can impart unique properties to the resulting products, such as increased thermal stability, lipophilicity, and metabolic resistance, which are desirable attributes in pharmaceutical and materials science.

Given its structure, NMR spectroscopy is the primary tool for its characterization. ¹H NMR will provide information on the hydrocarbon portion of the molecule, while the more informative ¹⁹F NMR will offer detailed insights into the electronic environment of the seven fluorine atoms. This guide will provide a comprehensive prediction of both spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals corresponding to the two distinct proton environments: the methylene (-CH₂-) group and the terminal methine (-CHF₂).

Predicted ¹H NMR Data

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| O-CH₂-CF₂ | 4.5 - 5.0 | Triplet of triplets (tt) | ³JHF ≈ 12-15 Hz, ⁴JHF ≈ 2-4 Hz |

| CF₂-H | 6.0 - 6.5 | Triplet of triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 5-8 Hz |

Rationale and Interpretation

-

O-CH₂-CF₂ Protons:

-

Chemical Shift: The methylene protons are adjacent to an oxygen atom and a difluoromethylene group, both of which are strongly electron-withdrawing. This deshielding effect will shift the signal significantly downfield, likely in the range of 4.5-5.0 ppm[1][2].

-

Multiplicity: These protons will be coupled to the two fluorine atoms on the adjacent CF₂ group (a three-bond coupling, ³JHF) and the two fluorine atoms on the terminal CF₂H group (a four-bond coupling, ⁴JHF). This will result in a triplet of triplets (tt) multiplicity. The larger coupling will be the ³JHF.

-

-

CF₂-H Proton:

-

Chemical Shift: The terminal methine proton is directly attached to a carbon bearing two fluorine atoms and is adjacent to another CF₂ group. This environment is highly electron-deficient, leading to a substantial downfield shift, predicted to be in the 6.0-6.5 ppm range.

-

Multiplicity: This proton will exhibit a large two-bond coupling (²JHF) to the geminal fluorine atoms and a smaller three-bond coupling (³JHF) to the fluorine atoms of the adjacent CF₂ group. This will also result in a triplet of triplets (tt) multiplicity.

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be more complex and informative, with three distinct signals corresponding to the triflate group (CF₃), the difluoromethylene group adjacent to the oxygen (O-CH₂-CF₂ ), and the terminal difluoromethylene group (CF₂ -H).

Predicted ¹⁹F NMR Data

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₃ -SO₃ | -74 to -79 | Singlet (s) | None |

| O-CH₂-CF₂ | -115 to -125 | Triplet of triplets (tt) | ³JFF ≈ 5-10 Hz, ³JHF ≈ 12-15 Hz |

| CF₂ -H | -135 to -145 | Doublet of triplets (dt) | ²JHF ≈ 50-55 Hz, ³JFF ≈ 5-10 Hz |

Rationale and Interpretation

-

CF₃-SO₃ Fluorines:

-

O-CH₂-CF₂ Fluorines:

-

Chemical Shift: The chemical shift for a -CF₂- group is generally in the range of -115 to -145 ppm. Being adjacent to the electron-withdrawing triflate group through the propyl chain will likely place it in the downfield end of this range.

-

Multiplicity: These fluorine atoms will be coupled to the two protons of the adjacent CH₂ group (³JHF) and the two fluorine atoms of the terminal CF₂H group (³JFF). This will result in a triplet of triplets (tt) multiplicity.

-

-

CF₂-H Fluorines:

-

Chemical Shift: This terminal CF₂ group is expected to be shifted further upfield compared to the other CF₂ group, likely in the -135 to -145 ppm range.

-

Multiplicity: These fluorine atoms will show a large geminal coupling to the terminal proton (²JHF) and a smaller vicinal coupling to the fluorines of the adjacent CF₂ group (³JFF). This will result in a doublet of triplets (dt) multiplicity.

-

Experimental Protocol: A Self-Validating System

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are good starting choices due to their ability to dissolve a wide range of organic compounds. Ensure the solvent is of high purity (>99.8% D) to minimize residual solvent signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), though it is now less common due to its ozone-depleting properties. A more practical secondary reference for ¹⁹F NMR is trifluoroacetic acid (TFA), which can be added as an external standard in a capillary tube.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets in the ¹⁹F spectrum.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity and pulse performance.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of 15-20 ppm should be adequate.

-

Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is recommended to simplify the spectra initially. A coupled ¹⁹F spectrum should also be acquired to observe the H-F couplings.

-

Spectral Width: A wide spectral width of at least 200 ppm is necessary to cover the expected chemical shift range of the different fluorine environments.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans (e.g., 4-8) may be sufficient.

-

Visualizing the Molecular Structure and NMR Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Standard workflow for NMR analysis.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹⁹F NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively identify and characterize this compound. The provided experimental protocol offers a robust starting point for acquiring high-quality data. While these predictions are based on sound scientific principles, experimental verification remains crucial. This guide serves as a valuable resource for anticipating and interpreting the NMR data of this and structurally related fluorinated molecules.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2012). ¹H NMR spectrum of the product in D₂O obtained using CH₃SO₃H as a catalyst. Retrieved from [Link]

-

19Flourine NMR. Retrieved from [Link]

-

Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. Retrieved from [Link]

- Google Patents. (2014). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

ATB (Automated Topology Builder). 2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (2010). Table 1. ¹H NMR Spectrum Assignment of [dema][TfOH] at 30 °C (Neat). Retrieved from [Link]

-

DTIC (Defense Technical Information Center). PREPARATION AND PROPERTIES OF BISTRIFLUOROMETHYLSULFURYL PEROXIDE AND TRIFLUOROMETHYL TRIFLUOROMETHANE SULFONATE. Retrieved from [Link]

-

Oregon State University. ¹H NMR Chemical Shift. Retrieved from [Link]

-

ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. Retrieved from [Link]

Sources

The Analytical Gauntlet: A Technical Guide to the Mass Spectrometry Fragmentation of Fluoroalkyl Triflates

Abstract

Fluoroalkyl triflates (Rₙ-OTf) represent a unique class of molecules at the intersection of highly energetic leaving groups and the distinctive chemistry of fluorinated chains. Their analysis by mass spectrometry is critical for reaction monitoring, impurity profiling, and metabolic studies in drug development and materials science. This technical guide provides an in-depth exploration of the gas-phase ion chemistry of fluoroalkyl triflates, detailing their characteristic fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will dissect the causality behind observed fragmentation, offering field-proven insights into experimental design and spectral interpretation for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of a Fluoroalkyl Triflate

A fluoroalkyl triflate molecule is a study in contrasts. The trifluoromethanesulfonate (triflate, -OTf) group is one of the most potent leaving groups in organic chemistry, owing to the exceptional stability of its corresponding anion[1]. This stability is a result of extensive resonance delocalization of the negative charge across the three oxygen atoms, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group[1]. Conversely, the fluoroalkyl (Rₙ) chain, characterized by the immense strength of the carbon-fluorine bond, imparts significant chemical and thermal stability[2].

This inherent dichotomy dictates their behavior in the mass spectrometer. The high electronegativity of the fluorine atoms creates a strong inductive effect along the alkyl chain, yet the C-F bonds themselves are remarkably robust. The triflate group, while an excellent leaving group in solution, exhibits its own complex fragmentation behavior in the gas phase. Understanding the interplay between these two moieties is paramount for accurate structural elucidation.

Ionization Methodologies: Tailoring the Approach

The choice of ionization technique is the most critical experimental parameter, fundamentally defining the extent and nature of fragmentation. The "hardness" of the ionization dictates whether you observe the intact molecule or a rich tapestry of fragment ions.

Electron Ionization (EI): Unveiling the Core Structure through Extensive Fragmentation

Electron Ionization (EI) is a high-energy, "hard" ionization technique that subjects the analyte to a 70 eV electron beam[3]. This energetic process typically leads to the formation of a molecular ion (M⁺•) that is highly unstable and prone to extensive fragmentation[4][5]. For fluoroalkyl triflates, the molecular ion is often of very low abundance or entirely absent[6].

Expected Fragmentation Loci: The primary fragmentation events in EI-MS are driven by the energetic instability of the initial molecular ion. The molecule will cleave at its weakest points to generate more stable charged fragments.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the triflate group is a probable pathway.

-

C-O Bond Cleavage: Heterolytic cleavage of the C-O bond is highly likely, given the excellent leaving group ability of the triflate moiety. This would result in the formation of a fluoroalkyl carbocation (Rₙ⁺).

-

S-O and C-S Bond Cleavage: Fragmentation within the triflate group itself can occur, leading to characteristic ions.

Experimental Protocol: Analysis of a Volatile Fluoroalkyl Triflate by GC-EI-MS

-

Sample Preparation: Prepare a 100 ppm solution of the fluoroalkyl triflate in a volatile, inert solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Set to 250°C in splitless mode.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 600.

-

Data Acquisition: Acquire in full scan mode to capture all fragment ions.

-

Electrospray Ionization (ESI): Preserving the Molecular Ion and Probing with Tandem MS

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution, making it ideal for less volatile or thermally labile compounds[7]. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. The true analytical power of ESI is realized when coupled with tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented in a controlled manner via collision-induced dissociation (CID)[5][8].

Positive Ion Mode ESI (+ESI): In the presence of a proton source (e.g., formic acid), fluoroalkyl triflates are more likely to fragment than to form a stable [M+H]⁺ due to the lability of the C-OTf bond. Adduct formation with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ is a more reliable way to observe the molecular species.

Negative Ion Mode ESI (-ESI): This is often the more informative mode for triflate-containing compounds. The triflate anion itself (CF₃SO₃⁻ at m/z 149) is exceptionally stable and will be a prominent ion if any in-source fragmentation or sample degradation occurs[7]. Analysis of the intact molecule is less common in negative mode unless another part of the molecule can readily accept a negative charge.

Core Fragmentation Pathways

The fragmentation of a fluoroalkyl triflate can be systematically understood by considering the dissociation of the fluoroalkyl chain and the triflate group, as well as the cleavage of the bond that links them.

The Fluoroalkyl Chain (Rₙ): A Cascade of CF₂ Losses

The fragmentation of the fluoroalkyl chain is characterized by the sequential loss of CF₂ units (50 Da). This "unzipping" behavior is a hallmark of fluorinated compounds in mass spectrometry[9].

-

Primary Fragmentation: The initial formation of a fluoroalkyl cation (Rₙ⁺) is often followed by the elimination of a neutral CF₂ group.

-

Rearrangements: Studies on related perfluoroalkyl compounds have shown that fluorine migration can occur, leading to the formation of more stable secondary or tertiary carbocations before subsequent fragmentation[9]. This can result in unexpected fragment masses.

-

Key Fragment Ions: A series of peaks separated by 50 Da is a strong indicator of a fluoroalkyl chain. The presence of a CF₃⁺ ion (m/z 69) is also highly characteristic, though its abundance can vary.

The Triflate Moiety (-OTf): Signature Ions

The triflate group itself produces several diagnostic ions upon fragmentation.

-

CF₃SO₂⁺ (m/z 133): Loss of an oxygen atom from the triflate group.

-

SO₃⁻ (m/z 80): Observed in negative ion mode MS/MS experiments.

-

CF₃⁺ (m/z 69): A common fragment resulting from C-S bond cleavage. The loss of a neutral CF₃ radical (69 Da) from a precursor ion is also a common fragmentation pathway[10].

The C-O-S Linkage: The Primary Cleavage Point

The bond between the fluoroalkyl chain and the triflate oxygen (C-O) is often the most labile bond, especially under high-energy conditions or upon protonation.

Under EI: Homolytic or heterolytic cleavage of the C-O bond is a dominant initial fragmentation step.

Caption: Primary C-O bond cleavage pathways in EI.

Under ESI-MS/MS (+ESI): For a protonated or adducted molecule, collision-induced dissociation (CID) will readily cleave the C-O bond, leading to the loss of neutral triflic acid (CF₃SO₃H, 150 Da) or its salt.

Caption: C-O bond cleavage in CID of a sodium adduct.

Synthesizing the Data: A Predictive Framework

The table below summarizes the expected key fragments for a generic fluoroalkyl triflate, CF₃(CF₂)ₙCH₂-OTf. This serves as a predictive guide for spectral interpretation.

| Ionization Mode | Precursor Ion | Collision Energy | Key Fragmentation Event | Fragment m/z (Generic) | Causality & Insights |

| EI | M⁺• (often absent) | 70 eV | C-O Cleavage | [CF₃(CF₂)ₙCH₂]⁺ | Formation of the fluoroalkyl carbocation is a primary, high-energy fragmentation. |

| EI | M⁺• | 70 eV | C-S Cleavage | [M-CF₃]⁺ | Loss of the trifluoromethyl radical is a common pathway for triflates. |

| EI | M⁺• | 70 eV | Fluoroalkyl Chain | [CₓF₂ₓ₊₁]⁺ | Sequential loss of CF₂ units from the fluoroalkyl cation. Look for peaks at m/z 69, 119, 169, etc. |

| +ESI-MS/MS | [M+Na]⁺ | Low-Medium | C-O Cleavage | [CF₃(CF₂)ₙCH₂]⁺ | Soft ionization preserves the molecule, CID targets the weakest bond. Results in neutral loss of NaOTf. |

| -ESI-MS | N/A (In-source) | N/A | Degradation/Cleavage | CF₃SO₃⁻ | The high stability of the triflate anion makes it a very common background or in-source fragment ion at m/z 149. |

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of fluoroalkyl triflates requires a nuanced understanding of their unique chemical properties. By leveraging both hard and soft ionization techniques, a comprehensive picture of the molecule can be assembled.

-

EI-MS provides a detailed fingerprint of the molecule's core structure, particularly the fluoroalkyl chain, through its extensive fragmentation.

-

ESI-MS/MS allows for the confirmation of molecular weight through adduct formation and enables controlled fragmentation to probe specific bonds, most notably the labile C-O linkage.

The presence of characteristic ions from both the fluoroalkyl chain (e.g., CF₃⁺, sequential loss of CF₂) and the triflate moiety (e.g., CF₃SO₃⁻, CF₃SO₂⁺) provides a self-validating system for confident identification. This guide equips the researcher to not only acquire high-quality data but also to interpret the resulting spectra with a deep understanding of the underlying gas-phase chemistry.

References

- Agilent Technologies. (n.d.). Electron Ionization (EI).

-

Bowers, B. B., Thornton, J. A., & Sullivan, R. C. (2023). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluorofluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts, 25(4), 656-678. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

-

D'eon, J. C., & Mabury, S. A. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814. [Link]

-

Gómez-Ríos, G. A., Gionfriddo, E., Poole, J., & Pawliszyn, J. (2017). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Journal of the American Society for Mass Spectrometry, 35(4), 828-837. [Link]

-

Hopley, C., & O'Connor, G. (2024). A SIFT Study of Reactions of Positive and Negative Ions With Polyfluoroalkyl (PFAS) Molecules in Dry and Humid Nitrogen at 393 K. Journal of The American Society for Mass Spectrometry. [Link]

-

McClean, S., O'Kane, E., & Smyth, W. F. (2009). Gas phase behavior of radical cations of perfluoroalkyl-1,2,4-triazines: an experimental and theoretical study. Journal of mass spectrometry, 44(8), 1219–1227. [Link]

-

McDonough, C. A., Challis, J. K., Glover, C. M., & Yost, R. A. (2021). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 32(10), 2626–2635. [Link]

-

Monfardini, I., Massi, L., Tremel, P., Hauville, A., Olivero, S., Duñach, E., & Gal, J. F. (2010). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry. Rapid communications in mass spectrometry, 24(17), 2611–2619. [Link]

-

Oyler, J. M., Armstrong, J. L., & Cerasoli, D. M. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of analytical toxicology, 39(2), 96–105. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Smeds, A., & Vähätalo, A. V. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. Frontiers in Environmental Science, 9. [Link]

-

T'Kindt, R., De Smaele, T., & Van Bocxlaer, J. (2024). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. Retrieved from [Link]

-

Varep, L., Leito, I., & Herodes, K. (2021). Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry. Environmental Science & Technology, 55(4), 2479-2489. [Link]

-

Wiley Science Solutions. (n.d.). Wiley Registry® of Mass Spectral Data, 12th Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Woshnak, L. L., Loeber, C. A., & Anderson, J. L. (2024). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. Retrieved from [Link]

-

ACD/Labs. (2008, June 27). Fragment loss of CF3 group. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2024). Common fragmentation pathways in EI-MS spectra for HFB and TFA derivatives of partially hydrolyzed products of HNs. Retrieved from [Link]

-

ResearchGate. (2024). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated PFAS by Chemical Ionization Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2024). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

-

ResearchGate. (2024). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

A Technical Guide to the Thermal Stability of 2,2,3,3-Tetrafluoropropyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate, a fluorinated sulfonate ester of increasing interest in synthetic and medicinal chemistry. In the absence of extensive empirical data for this specific compound, this document synthesizes information from safety data sheets, general principles of organic chemistry, and data from structurally analogous compounds to provide a robust framework for its safe handling, storage, and use. Particular emphasis is placed on recommended experimental protocols for definitively characterizing its thermal properties, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This guide is intended to equip researchers and drug development professionals with the necessary knowledge to mitigate risks and implement self-validating safety systems when working with this reactive intermediate.

Introduction: The Double-Edged Sword of Fluorinated Sulfonate Esters

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the trifluoromethanesulfonate (triflate) group is a superior leaving group, facilitating a wide range of nucleophilic substitution reactions. This compound combines these features, making it a potentially valuable building block in the synthesis of complex fluorinated molecules.

However, the very reactivity that makes this compound synthetically useful also raises significant concerns regarding its thermal stability. Sulfonate esters, in general, can be thermally labile, and the presence of multiple fluorine atoms can influence decomposition pathways, potentially leading to the formation of hazardous byproducts. An in-depth understanding of a compound's thermal stability is not merely an academic exercise; it is a critical component of safe laboratory practice, process development, and regulatory compliance in the pharmaceutical industry. This guide provides a foundational understanding of the potential thermal hazards associated with this compound and outlines a systematic approach to its thermal stability assessment.

Physicochemical Properties and Known Hazards

Based on available Safety Data Sheets (SDS), this compound is a compound that demands careful handling.

| Property | Value | Source |

| Molecular Formula | C₄H₃F₇O₃S | - |

| Boiling Point | 122-125 °C @ 737 mmHg | [1] |

| Flash Point | 64.4 °C | [1] |

| Hazards | Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage. | [2][3] |

Key Safety Considerations:

-

Moisture Sensitivity: Triflates are generally sensitive to moisture, hydrolyzing to release triflic acid, a strong corrosive acid.

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[1][3]

Inferred Thermal Stability and Potential Decomposition Pathways

In the absence of direct experimental data, we can infer the thermal behavior of this compound by examining related compounds.

Influence of the Primary Alcohol Moiety

The thermal stability of sulfonate esters is influenced by the structure of the alcohol from which they are derived. Esters of primary alcohols, such as 2,2,3,3-tetrafluoropropanol, are generally more thermally stable than those of secondary or tertiary alcohols.[4] This is a positive indicator for the relative stability of the title compound.

The Role of Fluorination

The high degree of fluorination in the propyl chain is expected to significantly influence the decomposition mechanism. The pyrolysis of fluorinated polymers is known to produce hazardous compounds such as hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[2] It is reasonable to hypothesize that the thermal decomposition of this compound could also generate these and other hazardous species.

Potential Decomposition Mechanisms

The decomposition of this compound could proceed through several pathways, including:

-

C-O Bond Cleavage: Homolytic or heterolytic cleavage of the C-O bond would generate a tetrafluoropropyl radical or cation and the triflate anion.

-

S-O Bond Cleavage: Cleavage of the S-O bond is another possibility, leading to different fragmentation patterns.

-

Elimination Reactions: The presence of fluorine atoms could facilitate elimination reactions, leading to the formation of unsaturated fluorinated compounds and triflic acid.

-

Rearrangement Reactions: Intramolecular rearrangements are also possible under thermal stress.

The following diagram illustrates a hypothetical decomposition pathway.

Caption: Hypothetical thermal decomposition of this compound.

Recommended Experimental Protocols for Thermal Stability Assessment

To definitively characterize the thermal stability of this compound, a series of analytical techniques should be employed. The following protocols are presented as a self-validating system to ensure comprehensive and reliable data.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of any phase transitions (e.g., melting, boiling) and to detect exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. The use of a sealed pan is crucial to prevent evaporation before decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon).

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition point determined by TGA, at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks may correspond to melting or boiling, while exothermic peaks are indicative of decomposition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (µg to low mg range) of this compound into a pyrolysis tube.

-

Pyrolysis: Heat the sample rapidly to a temperature above its decomposition onset (as determined by TGA).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide structural information for identification.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries to identify the decomposition products.

Data Interpretation and Risk Mitigation

The data obtained from these analyses will provide a comprehensive thermal stability profile for this compound.

| Analysis | Expected Data | Implication for Safety and Process Control |

| TGA | Onset of decomposition temperature, mass loss percentage at different temperatures. | Defines the maximum safe operating temperature for reactions and purifications. |

| DSC | Melting point, boiling point, enthalpy of decomposition (exothermic/endothermic). | Indicates potential for runaway reactions and helps in designing safe heating and cooling protocols. |

| Py-GC-MS | Identification of decomposition products. | Informs on the potential hazards of off-gassing and the need for appropriate scrubbing or ventilation. |

The identification of hazardous decomposition products, such as HF and SOx, would necessitate the implementation of stringent safety protocols, including the use of specialized scrubbers and personal protective equipment (PPE).

Conclusion: A Call for Empirical Data

While theoretical considerations and data from analogous compounds provide a valuable starting point, the safe and effective use of this compound in research and drug development demands empirical thermal stability data. The experimental protocols outlined in this guide provide a clear and robust pathway to obtaining this critical information. By systematically evaluating its thermal properties, researchers can unlock the synthetic potential of this fluorinated building block while ensuring the highest standards of laboratory safety and process control.

References

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

IDOSI Publications. (n.d.). Thermogravimetric and Gas Chromatographic Studies on Fluorinated -diketone Chelates of Lanthanides. Retrieved from [Link]

-

LookChem. (n.d.). This compound Property. Retrieved from [Link]

-

PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]

-

ResearchGate. (n.d.). A thermal gravimetric analysis (TGA) thermogram of the FPAESI under nitrogen at a heating rate of 10 C = min. Retrieved from [Link]

-

MDPI. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. Retrieved from [Link]

-

ResearchGate. (n.d.). Volatility of perfluoropolyether lubricants measured by thermogravimetric analysis. Retrieved from [Link]

-

ACSESS. (2022). Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of sulfonated isotactic polypropylene fibers extruded.... Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2012). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. Retrieved from [Link]

-

Mines Repository. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Retrieved from [Link]

-

ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of alkyl fluorides from alkyl triflates using KF and copper complex [IPrCuOTf]. Retrieved from [Link]

-

ACS Publications. (2025). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Retrieved from [Link]

-

NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Tetrafluoroethylene from the Pyrolysis of Pentafluoropropionate Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

MDPI. (n.d.). Pyrolysis and Combustion Characteristics of Two Russian Facemasks: Kinetic Analysis, Gaseous Emissions, and Pyrolysis By-Products. Retrieved from [Link]

Sources

A Deep Dive into the Solubility of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly in the realms of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for fine-tuning physicochemical properties.[1][2][3] The compound 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate, a molecule featuring both a fluorinated alkyl chain and a potent triflate leaving group, presents a unique profile of reactivity and physical behavior. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation. This guide offers a comprehensive exploration of the solubility characteristics of this compound, delving into the theoretical underpinnings, predictive methodologies, and practical experimental determination.

Molecular Architecture and its Implications for Solubility

To comprehend the solubility of this compound, a preliminary analysis of its structural features is essential. The molecule can be dissected into two key moieties: the 2,2,3,3-tetrafluoropropyl group and the trifluoromethanesulfonate (triflate) group.

-

The 2,2,3,3-Tetrafluoropropyl Group: This portion of the molecule is characterized by a high degree of fluorination. The presence of multiple C-F bonds, which are highly polar and strong, significantly influences the molecule's overall electronic and steric properties.[2][3] Fluorinated alkyl chains are known to be both hydrophobic and lipophobic, a characteristic that gives rise to the concept of "fluorous" interactions.[4] This suggests that the compound will exhibit preferential solubility in solvents that can effectively solvate this fluorinated segment.

-

The Trifluoromethanesulfonate (Triflate) Group: The triflate group is one of the best leaving groups in organic chemistry due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting anion. This part of the molecule is highly polar.

The interplay between the polar triflate group and the less polar, yet highly fluorinated, tetrafluoropropyl chain results in a molecule with a complex solubility profile. The general principle of "like dissolves like" serves as a foundational concept for predicting its solubility.[5][6][7]

Theoretical Framework for Solubility Prediction

While empirical testing remains the gold standard, theoretical models can provide valuable foresight into the solubility of a compound in a given solvent. One of the most powerful tools in this regard is the Hansen Solubility Parameters (HSP).[6][8][9][10][11]

HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Accounting for hydrogen bond donor and acceptor capabilities.

The principle is that substances with similar HSP values are likely to be miscible. For this compound, one would anticipate a significant contribution from δp due to the polar C-F and S-O bonds, and a notable, though not dominant, δd component. The capacity for hydrogen bonding (δh) as an acceptor is present at the oxygen atoms of the sulfonate group.

A diagram illustrating the concept of Hansen Solubility Parameters is presented below:

Caption: Hansen Solubility Sphere Concept.

Anticipated Solubility in Common Organic Solvents

Based on the molecular structure and theoretical principles, we can forecast the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant polarity and can effectively solvate the polar triflate group. Their ability to engage in dipole-dipole interactions aligns well with the solute's character. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can act as hydrogen bond acceptors, interacting favorably with the sulfonate oxygens. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole and dispersion interactions. They are often good solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While capable of dispersion interactions, their low polarity makes them less effective at solvating the highly polar triflate group. |

| Alkanes | Hexane, Heptane | Very Low | These nonpolar solvents lack the ability to effectively solvate the polar triflate moiety, leading to poor solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (with potential for reaction) | Alcohols are polar and protic. While they can solvate the molecule, there is a risk of solvolysis, where the alcohol acts as a nucleophile and displaces the triflate leaving group. This is more likely at elevated temperatures. |

| Fluorous Solvents | Perfluorohexane, Trifluorotoluene | High | Solvents with a high fluorine content will have a strong affinity for the tetrafluoropropyl group through "fluorous" interactions, leading to good solubility. |

Experimental Determination of Solubility: A Practical Guide

Precise solubility data is best obtained through empirical measurement. The following outlines a standard laboratory procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, NMR)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility:

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Protocol

-

Preparation: To a series of vials, add a precisely measured volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the vials.

-

Aliquotting and Filtration: Carefully withdraw a precise volume of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial. Pass the aliquot through a syringe filter to remove any fine, suspended particles.

-

Quantification: Analyze the filtered solution using a pre-calibrated analytical technique to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often suitable methods.

-

Calculation: The solubility is then expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Considerations

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[12][13] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12][13]

Conclusion